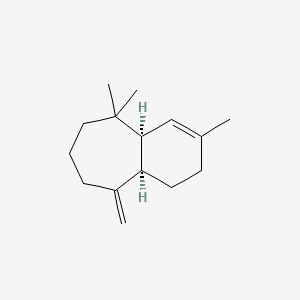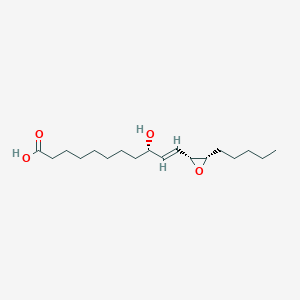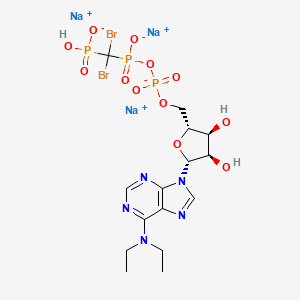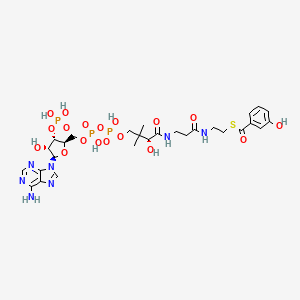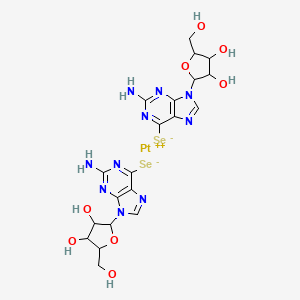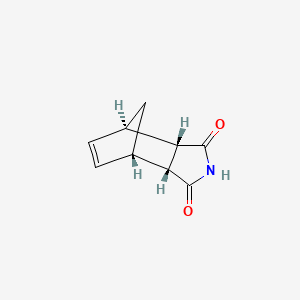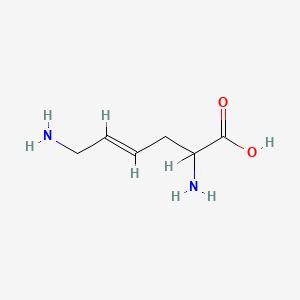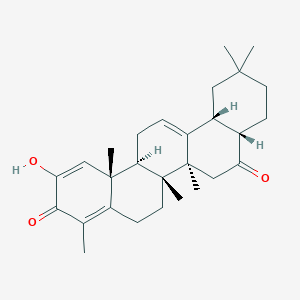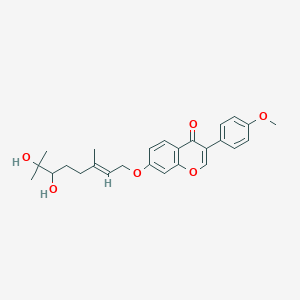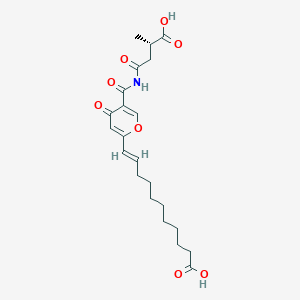
Himeic Acid A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Himeic Acid A is a natural product found in Aspergillus and Hyrtios reticulatus with data available.
科学的研究の応用
Biosynthesis and Inhibition Mechanisms
Himeic Acid A, produced by the marine fungus Aspergillus japonicus MF275, is a specific inhibitor of the ubiquitin-activating enzyme E1 in the ubiquitin-proteasome system. Research into the biosynthesis of this compound involved feeding experiments with labeled precursors, revealing that its long fatty acyl side chain is polyketide-derived and its amide substituent comes from leucine, suggesting involvement of a polyketide synthase–nonribosomal peptide synthase in its biosynthesis. The identification of its biosynthetic gene cluster further confirms its role in E1 inhibition (Hashimoto et al., 2018).
Structural Analysis and Derivatives
Himeic acids E-G, new derivatives of this compound, were isolated from Aspergillus sp. While this compound inhibits ubiquitin-activating enzyme (E1), these new derivatives do not exhibit this inhibitory activity (Kuwana et al., 2013). This highlights the unique structural and functional aspects of this compound compared to its derivatives.
pH-Dependent Production and Conversion
The production of this compound and its conversion to himeic acids B and C in Aspergillus japonicus MF275 is pH-dependent. A decrease in pH from 6.5 to 2 is necessary for the production of this compound, followed by an increase to pH 5 for the production of himeic acids B and C. This pH-dependent mechanism indicates a potential for controlled production and conversion of these compounds under laboratory conditions (Katsuki et al., 2018).
Inhibitory Activity
This compound significantly inhibits the formation of an E1-ubiquitin intermediate at concentrations of 50 μM, a property not shared by its related compounds, himeic acids B and C. This selective inhibitory activity of this compound underscores its potential as a targeted inhibitor in the ubiquitin-proteasome system (Tsukamoto et al., 2005).
特性
分子式 |
C22H29NO8 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
(E)-11-[5-[[(3S)-3-carboxybutanoyl]carbamoyl]-4-oxopyran-2-yl]undec-10-enoic acid |
InChI |
InChI=1S/C22H29NO8/c1-15(22(29)30)12-19(25)23-21(28)17-14-31-16(13-18(17)24)10-8-6-4-2-3-5-7-9-11-20(26)27/h8,10,13-15H,2-7,9,11-12H2,1H3,(H,26,27)(H,29,30)(H,23,25,28)/b10-8+/t15-/m0/s1 |
InChIキー |
OKGLROPOZIVCCZ-HQPKTYMTSA-N |
異性体SMILES |
C[C@@H](CC(=O)NC(=O)C1=COC(=CC1=O)/C=C/CCCCCCCCC(=O)O)C(=O)O |
正規SMILES |
CC(CC(=O)NC(=O)C1=COC(=CC1=O)C=CCCCCCCCCC(=O)O)C(=O)O |
同義語 |
himeic acid A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4R,4aR,6S,6aS,12R,12aS,12bS)-3,6-bis(acetyloxy)-4-[(acetyloxy)methyl]-1,3,4,4a,5,6,6a,12,12a,12b-decahydro-12-hydroxy-4,6a,12b-trimethyl-9-phenyl-2H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-11-one](/img/structure/B1249197.png)
